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Lotaustralin

Cat. No.: B1260411
CAS No.: 1973415-50-7
M. Wt: 261.27 g/mol
InChI Key: WEWBWVMTOYUPHH-GXUZYPEDSA-N
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Description

Plant Species Containing Lotaustralin (B1675156)

This cyanogenic glycoside has been identified in numerous plants, often alongside linamarin (B1675462).

White clover (Trifolium repens) is known to contain both this compound and linamarin. cdnsciencepub.comresearchgate.net The presence of these compounds and the enzyme linamarase provides a chemical defense mechanism for the plant. cdnsciencepub.comcdnsciencepub.commdpi.com Damage to the plant tissues brings the glycosides and the enzyme into contact, initiating the release of hydrogen cyanide. cdnsciencepub.commdpi.com

The model legume Lotus japonicus also produces this compound and linamarin. oup.com Research on this plant has been instrumental in understanding the biosynthetic pathways of these cyanogenic glycosides. oup.com The concentration of these compounds can vary depending on the plant's developmental stage and the specific tissue, with the highest levels typically found in younger parts of the plant. oup.com

Cassava (Manihot esculenta) is a major food crop that contains significant amounts of linamarin and, to a lesser extent, this compound. medchemexpress.comfoodstandards.gov.auha.org.hknih.gov The presence of these toxins necessitates careful processing before consumption to avoid potential toxicity. foodstandards.gov.auha.org.hkwikipedia.org The ratio of linamarin to this compound in cassava is approximately 97:3. nih.gov

Lima beans (Phaseolus lunatus) are another dietary source of this compound and linamarin. nih.govwikipedia.orgfoodstandards.gov.au The levels of these cyanogenic glycosides can vary between different cultivars. inchem.org

Certain species within the Passiflora genus have been found to contain this compound. researchgate.net This is notable as many Passiflora species are hosts for Heliconius butterflies, which have evolved mechanisms to handle these toxic compounds. researchgate.net

Rhodiola rosea, a medicinal plant, contains this compound. wikipedia.orgmedchemexpress.combibliotekanauki.plchemfaces.comresearchgate.nettandfonline.com Studies have shown that the roots of R. rosea are a richer source of this compound compared to other species in the same genus. bibliotekanauki.plicm.edu.plresearchgate.net

Rhodiola kirilowii also contains this compound, although in lower concentrations than Rhodiola rosea. bibliotekanauki.plicm.edu.plresearchgate.net Research comparing the two species has highlighted these differences in their chemical composition. bibliotekanauki.plicm.edu.pl

This compound has been identified in other plant genera as well, including Leucaena.

An epimer of this compound, known as epithis compound, has been isolated from einkorn wheat (Triticum monococcum). nih.govresearchgate.netnih.gov This suggests a wider distribution of this compound-related compounds in cereal crops than previously thought.

Arthropod Species Containing this compound (e.g., Lepidoptera)

This compound is not exclusive to the plant kingdom; it is also found in several arthropod species, particularly within the order Lepidoptera (butterflies and moths). researchgate.netentomoljournal.combiorxiv.orgmdpi.com These insects often acquire the compound through their diet and can also synthesize it themselves. researchgate.netsci-hub.seplos.org

The six-spot burnet moth (Zygaena filipendulae) is a well-studied example of an insect that utilizes this compound. researchgate.netentomoljournal.comsci-hub.seplos.orgnih.govroyalsocietypublishing.orgrcannon992.com The larvae of this moth sequester this compound from their food plants, primarily from the Fabaceae family, and can also produce it de novo. sci-hub.seplos.orgnih.gov This dual strategy of acquisition and synthesis ensures a constant and effective chemical defense. plos.org In the larval stage, the amount of this compound is often greater than linamarin. entomoljournal.com

Another species in the same genus, Zygaena transalpina, also contains this compound and linamarin. entomoljournal.comrcannon992.comresearchgate.netoup.com The presence and ratio of these compounds have been observed in various life stages of this moth. entomoljournal.com

Arthropod Species Containing this compound (e.g., Lepidoptera)

Zygaena trifolii

The five-spot burnet moth, Zygaena trifolii, utilizes cyanogenic glucosides as a chemical defense. Larvae of this species can acquire these compounds by sequestering them from their food plants, such as Lotus corniculatus, and can also synthesize them de novo. entomoljournal.comsci-hub.se The defensive secretions of Z. trifolii larvae contain both linamarin and this compound. entomoljournal.com Interestingly, the ratio of linamarin to this compound can differ between the insect's body tissues and its defensive fluids. For instance, a 19:1 ratio of linamarin to this compound has been observed in the haemolymph, while the defensive secretion has a ratio of approximately 1:1. entomoljournal.com This suggests a differential transport or storage mechanism for these two compounds within the insect. johnterahsmiley.com The fat body and integument are the primary sites for the storage of these defensive glucosides. researchgate.net

Stereochemical Considerations and Isomerism

The biological activity and biosynthesis of this compound are intrinsically linked to its stereochemistry. The molecule has a chiral center at the carbon atom bonded to the nitrile, hydroxyl, and ethyl groups, leading to the existence of different stereoisomers.

(R)-Lotaustralin

The naturally occurring form of this compound found in plants like flax (Linum usitatissimum) has the (R) configuration at the chiral center of the aglycone. capes.gov.br This isomer is biosynthesized from the amino acid L-isoleucine, which has an (S) configuration at its beta-carbon. The biosynthetic pathway proceeds with retention of this configuration. capes.gov.br This specific stereoisomer is what is typically referred to as this compound. ontosight.ai

(S)-Lotaustralin

The (S)-epimer of this compound, also known as epithis compound, is the diastereomer of the naturally dominant (R)-form. capes.gov.brnih.gov While not the common form, it can be produced under certain experimental conditions. For example, when flax shoots were fed with (3R)-L-isoleucine, they produced (S)-epithis compound, again demonstrating that the configuration of the amino acid precursor is retained during biosynthesis. capes.gov.br

Diastereoisomeric Forms

(R)-Lotaustralin and (S)-epithis compound are diastereomers, differing only in the spatial arrangement at one of their chiral centers. nih.gov Research has shown that while intact plants typically produce only the (R)-form, the enzyme responsible for the final step of biosynthesis, a glucosyltransferase, does not discriminate between the (R) and (S) forms of the cyanohydrin precursor in vitro or in vivo when supplied with a racemic mixture. capes.gov.br This indicates that the stereospecificity of this compound in nature is controlled by the exclusive availability of the (R)-cyanohydrin precursor, which is derived from L-isoleucine. capes.gov.br In some instances, such as in the roots of Rhodiola rosea, this compound has been isolated as a mixture of two diastereoisomeric forms. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H19NO6
Molar Mass 261.27 g/mol wikipedia.org
Appearance Colorless needles wikipedia.org
Melting Point 139 °C (282 °F; 412 K) wikipedia.org
Density 1.36 g/cm³ bionity.com

| Solubility in Water | Good wikipedia.org |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Linamarin
Hydrogen Cyanide
Glucose
Methyl ethyl ketone cyanohydrin
(R)-Lotaustralin
(S)-Lotaustralin / Epithis compound
L-isoleucine
Valine
Rhodiocyanoside A
Rhodiocyanoside D
Salidroside
Rosarin
Rosavin
Rosin
Rosiridin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6 B1260411 Lotaustralin CAS No. 1973415-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBWVMTOYUPHH-GXUZYPEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Lotaustralin

Amino Acid Precursors and Initial Enzymatic Steps

The initial phase of lotaustralin (B1675156) biosynthesis is characterized by the conversion of a specific amino acid into an oxime, a reaction catalyzed by a particular family of enzymes.

This compound is derived from the proteinogenic amino acid L-isoleucine. nih.govnih.govdspacedirect.org Isotopic labeling studies have confirmed that L-isoleucine serves as the direct precursor for the aglycone moiety of this compound. nih.govdspacedirect.org The biosynthesis is a channeled process, suggesting that the intermediates are passed directly from one enzyme to the next. researchgate.net The stereochemical configuration of L-isoleucine is retained throughout the biosynthetic pathway, ultimately determining the stereochemistry of the final this compound molecule. capes.gov.br

The general pathway involves the conversion of the amino acid to an aldoxime, which is then converted to a cyanohydrin before a final glycosylation step. researchgate.netu-szeged.hu

In cassava (Manihot esculenta), two closely related cytochrome P450 enzymes, CYP79D1 and CYP79D2, are responsible for the initial step in the biosynthesis of both this compound and the related cyanogenic glucoside, linamarin (B1675462). researchgate.netnih.govresearchgate.net These enzymes are 85% identical at the amino acid level. nih.govresearchgate.net

Involvement of Cytochrome P450 Enzymes (CYP79 Family)

CYP79D1 and CYP79D2 in Manihot esculenta
Role in Conversion of L-Isoleucine to Oximes

Both CYP79D1 and CYP79D2 catalyze the conversion of L-isoleucine to its corresponding oxime, 2-methylbutanal oxime. nih.govnih.govoup.com This reaction involves two successive N-hydroxylations of L-isoleucine to form N,N-dihydroxy-L-isoleucine, which is an unstable intermediate. expasy.orgqmul.ac.ukuniprot.org This intermediate then undergoes dehydration and decarboxylation to yield the (E)- and (Z)-isomers of 2-methylbutanal oxime. nih.govuniprot.orgresearchgate.net The conversion of the amino acid to the oxime is the first committed step in the biosynthetic pathway. nih.govresearchgate.net

Differential Substrate Specificity

While both CYP79D1 and CYP79D2 can metabolize L-isoleucine and L-valine (the precursor to linamarin), they exhibit different substrate preferences. nih.govqmul.ac.uk CYP79D1 shows a higher catalytic efficiency (kcat) with L-valine compared to L-isoleucine. researchgate.netnih.govresearchgate.net This preference is consistent with the observation that linamarin is the major cyanogenic glucoside found in cassava, with this compound being a minor component. nih.govresearchgate.netresearchgate.net In contrast, the in vivo ratio of linamarin to this compound in cassava is approximately 93:7. researchgate.net

EnzymePlant SpeciesPreferred SubstrateProduct(s)Reference(s)
CYP79D1Manihot esculentaL-Valine2-methylpropanal oxime, 2-methylbutanal oxime researchgate.netnih.govresearchgate.net
CYP79D2Manihot esculentaL-Valine/L-Isoleucine2-methylpropanal oxime, 2-methylbutanal oxime nih.govoup.comuniprot.org

In the model legume Lotus japonicus, two different but highly similar (94% identity) cytochrome P450 enzymes, CYP79D3 and CYP79D4, are involved in the biosynthesis of this compound and linamarin. nih.govnih.govu-szeged.hu These enzymes catalyze the conversion of both L-isoleucine and L-valine to their corresponding aldoximes. nih.govnih.govoup.com

Interestingly, CYP79D3 and CYP79D4 exhibit differential expression patterns within the plant. nih.govu-szeged.hu CYP79D3 is expressed exclusively in the aerial parts of the plant, while CYP79D4 is found in the roots. nih.govnih.govu-szeged.hu Despite their high sequence similarity, they also show differences in substrate preference. Recombinantly expressed CYP79D3 and CYP79D4 both demonstrate a higher catalytic efficiency with L-isoleucine as a substrate compared to L-valine. nih.govnih.gov This enzymatic preference aligns with the observation that this compound is the predominant cyanogenic glucoside in L. japonicus. nih.govnih.govoup.com The catalytic rate (kcat) for CYP79D4 with isoleucine as a substrate is 120 min⁻¹, whereas with valine it is 44 min⁻¹. uniprot.org

EnzymePlant SpeciesPrimary SubstrateTissue ExpressionReference(s)
CYP79D3Lotus japonicusL-IsoleucineAerial parts nih.govnih.govu-szeged.hu
CYP79D4Lotus japonicusL-IsoleucineRoots nih.govu-szeged.huuniprot.org
CYP79D3 and CYP79D4 in Lotus japonicus
Catalysis of L-Isoleucine to Aldoximes

The initial and rate-limiting step in this compound biosynthesis is the conversion of L-isoleucine to its corresponding aldoxime, (Z)-2-methylbutanal oxime. nih.govfao.org This reaction is catalyzed by multifunctional cytochrome P450 enzymes belonging to the CYP79 family. nih.govnih.gov These enzymes facilitate the conversion through a series of steps involving N-hydroxyamino acids and N,N-dihydroxyamino acids as intermediates. researchgate.netnih.gov

In Lotus japonicus, two specific cytochrome P450 enzymes, CYP79D3 and CYP79D4, have been identified to catalyze the conversion of both L-valine and L-isoleucine to their respective aldoximes. nih.govresearchgate.net Both enzymes exhibit a higher catalytic efficiency with L-isoleucine as the substrate compared to L-valine. nih.gov Similarly, in cassava, the isoenzymes CYP79D1 and CYP79D2 are responsible for this conversion, and they are also dually specific for both L-isoleucine and L-valine. oup.comresearchgate.net

Differential Expression Patterns (e.g., Aerial Parts vs. Roots)

The expression of the genes encoding the enzymes for this compound biosynthesis exhibits clear tissue-specific patterns. In Lotus japonicus, CYP79D3 is expressed exclusively in the aerial parts of the plant, while CYP79D4 is expressed in the roots. nih.govresearchgate.net This differential expression suggests a spatial separation of the initial steps of cyanogenic glucoside biosynthesis within the plant.

Studies in cassava have shown that the genes for cyanogenic glucoside synthesis, including those for this compound, are primarily expressed in the leaves. scirp.org The synthesized cyanogenic glucosides are then transported to other parts of the plant, such as the roots. fao.orgscirp.org The highest concentration of cyanogenic glucosides is typically found in the younger, developing tissues like apical leaves, indicating a higher biosynthetic activity in these areas. nih.govcgiar.org In mature white clover, linamarin and this compound are synthesized during shoot growth and stored in the epidermal cells of the leaves, with no significant synthesis occurring in the roots. cdnsciencepub.com

CYP79D71 in Phaseolus lunatus

In the lima bean (Phaseolus lunatus), the cytochrome P450 enzyme CYP79D71 has been identified as the first enzyme in the biosynthetic pathway of linamarin and this compound. nih.govcgiar.org This enzyme is responsible for producing the corresponding oximes from the amino acid precursors, valine and isoleucine. nih.govcgiar.org The identification of CYP79D71 was a significant step in understanding the genetic basis of cyanogenesis in this important crop legume. nih.govcgiar.org

Further research has demonstrated that the co-expression of P. lunatus CYP79D71 with CYP83E46 or CYP83E47, and UGT85K31, constitutes a complete biosynthetic pathway for both linamarin and this compound. nih.govresearchgate.net

Other CYP79 Family Members

The CYP79 family of cytochrome P450 enzymes is crucial for the biosynthesis of cyanogenic glucosides in a wide range of plant species. researchgate.net These enzymes catalyze the first committed step in the pathway, the conversion of an amino acid to an aldoxime. nih.govoup.com

For instance, in Sorghum bicolor, CYP79A1 is responsible for converting tyrosine to p-hydroxyphenylacetaldoxime, the precursor to dhurrin (B190987). nih.gov In cassava, as mentioned earlier, CYP79D1 and CYP79D2 convert L-valine and L-isoleucine. researchgate.net Another member, CYP79D72, also found in Phaseolus species, catalyzes the formation of leucine-derived oximes, which function as volatile defense compounds. nih.govresearchgate.net The evolution of the CYP79 gene family appears to be species-specific, leading to the diversity of cyanogenic glucosides found in different plants. chinacrops.org

Intermediate Steps and Enzyme Systems

Following the formation of aldoximes, the biosynthetic pathway of this compound proceeds through several intermediate steps, each catalyzed by specific enzyme systems.

Conversion of Oximes to Cyanohydrins

The next key step is the conversion of the aldoxime, (Z)-2-methylbutanal oxime, into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. researchgate.netnih.gov This conversion is catalyzed by another family of cytochrome P450 enzymes, specifically from the CYP71 or CYP736 families. oup.com This reaction involves a dehydration of the oxime to a nitrile, followed by a C-hydroxylation to yield the cyanohydrin. researchgate.netnih.gov

In cassava (Manihot esculenta), the enzyme responsible for converting the oximes derived from both valine and isoleucine into their respective cyanohydrins is CYP71E7. nih.govresearchgate.netnih.gov The identification of CYP71E7 was achieved by using the sequence of a similar enzyme from sorghum, CYP71E1, to find a functional homolog in cassava. nih.govresearchgate.net

Heterologous expression of CYP71E7 in yeast confirmed its function, as the resulting microsomes were able to convert 2-methylbutanal oxime and 2-methylpropanal oxime into their corresponding cyanohydrins. researchgate.netnih.gov These cyanohydrins are unstable and can dissociate into ketones (2-butanone and acetone (B3395972), respectively) and hydrogen cyanide. researchgate.netresearchgate.net

CYP71E7 demonstrates a low specificity for the substrate's side chain, enabling it to catalyze the conversion of various aliphatic and aromatic oximes. researchgate.netnih.gov The enzyme exhibits a higher turnover rate for the oximes derived from valine and isoleucine compared to those derived from tyrosine and phenylalanine. researchgate.netnih.gov A second paralog of CYP71E7 with approximately 90% amino acid sequence identity has also been identified. nih.govnih.gov In situ analysis has shown that the CYP71E7 paralogs are preferentially expressed in specific cells within the endodermis and cortex of young leaves. nih.govnih.gov

Table 1: Kinetic Parameters of CYP71E7

Substrate (Oxime derived from) Turnover Rate (min⁻¹)
Valine ~21
Isoleucine ~17
Tyrosine ~8
Phenylalanine ~1

Data sourced from Jørgensen et al. (2011) researchgate.netnih.gov

The final step in the biosynthesis of this compound is the glucosylation of the cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose molecule to the cyanohydrin, forming the stable this compound molecule. researchgate.netnih.gov In cassava, two paralogous UGTs, UGT85K4 and UGT85K5, have been identified to carry out this final step for both linamarin and this compound. newmexicoconsortium.orgnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
L-Isoleucine
(Z)-2-methylbutanal oxime
2-hydroxy-2-methylbutyronitrile
Linamarin
L-valine
(Z)-2-methylpropanal oxime
Acetone cyanohydrin
Dhurrin
Tyrosine
p-hydroxyphenylacetaldoxime
Leucine
Phenylalanine
Glucose
2-butanone (B6335102)
Acetone
Role of CYP71E7 in Manihot esculenta
Bifunctional P450 Enzyme Activity

In cassava, the enzyme responsible for this conversion is identified as CYP71E7. researchgate.netnih.gov This enzyme is classified as a bifunctional cytochrome P450. It catalyzes the conversion of oximes derived from both isoleucine and valine into their respective cyanohydrins, which are the precursors for this compound and linamarin. researchgate.netnih.gov The activity of CYP71E7 is dependent on NADPH and requires the iron within the heme group to be in its reduced state (FeII) to bind the substrate. nih.gov In the burnet moth, Zygaena filipendulae, a different set of P450 enzymes, CYP405A2 and CYP332A3, are involved in a convergent evolutionary pathway to produce this compound. scispace.comnih.govresearchgate.net

Dehydration and C-hydroxylation Reactions

The conversion of the oxime to a cyanohydrin by CYP71E7 proceeds through two distinct steps: an initial dehydration of the oxime to form a nitrile intermediate, followed by a C-hydroxylation of the nitrile to yield the cyanohydrin. researchgate.netresearchgate.netnih.gov This two-step mechanism, involving dehydration and subsequent C-hydroxylation, has also been observed in the biosynthesis of other cyanogenic glucosides, such as dhurrin in Sorghum bicolor, catalyzed by CYP71E1. nih.govresearchgate.net In some species, like Eucalyptus cladocalyx, these two reactions are catalyzed by two separate P450 enzymes. biorxiv.org

Glucosylation of Cyanohydrins

The final step in the biosynthesis of this compound is the glucosylation of the unstable cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction stabilizes the toxic cyanohydrin by attaching a glucose molecule, forming the stable, non-toxic this compound. nih.govsemanticscholar.org

Role of UDPG-glucosyltransferase (UGT)

This crucial glucosylation step is catalyzed by a specific type of enzyme known as a UDP-glucose:cyanohydrin O-glucosyltransferase (UGT). semanticscholar.orgoup.com These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin. semanticscholar.org UGTs involved in cyanogenic glucoside biosynthesis typically belong to the UGT85 family. oup.comrsanchezperez.comoup.complantae.org

Specific UGTs (e.g., MeUGT85K5 in Manihot esculenta, UGT33A1 in Lepidoptera)

Specific UGTs have been identified in various organisms that synthesize this compound. In cassava (Manihot esculenta), two UGTs, MeUGT85K4 and MeUGT85K5, are responsible for the glucosylation of cyanohydrins to produce linamarin and this compound. oup.combiorxiv.org MeUGT85K5, also known as linamarin synthase 2, can glucosylate both acetone cyanohydrin and 2-hydroxy-2-methylbutyronitrile to form linamarin and this compound, respectively. uniprot.org

In the insect kingdom, specifically in the burnet moth (Zygaena filipendulae), the enzyme UGT33A1 is responsible for the glucosylation of cyanohydrins, leading to the formation of both linamarin and this compound. scispace.comresearchgate.netnih.gov This demonstrates a remarkable instance of convergent evolution, where plants and insects have independently evolved similar biochemical pathways for defense. scispace.comnih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, primarily controlled at the level of gene transcription. genome.jpmdpi.com The expression of the genes encoding the key biosynthetic enzymes, particularly the cytochrome P450s (CYP79 and CYP71 families) and the UDP-glucosyltransferases (UGTs), is influenced by various factors, including developmental stage, tissue type, and environmental cues. scirp.orgnih.gov

In cassava, the genes for the enzymes involved in linamarin and this compound synthesis, such as CYP79D1/D2, CYP71E7, and UGT85K5, show diurnal fluctuations in their transcript levels, increasing overnight and decreasing in the morning. newmexicoconsortium.org The promoter regions of these genes contain binding motifs for transcription factors associated with light, abiotic stress, and circadian regulation. newmexicoconsortium.org For instance, in Lotus japonicus, a bHLH transcription factor has been identified that regulates the expression of LjCYP79D3 in response to jasmonic acid, thereby promoting this compound synthesis. biorxiv.org Similarly, in cassava, the transcription factor MePHD1.2 has been shown to repress the expression of MeCYP79D2, a rate-limiting enzyme in the pathway. biorxiv.org The clustering of some of these biosynthetic genes within the genome, as seen in cassava and Lotus japonicus, may facilitate their co-regulation. nih.govcgiar.org

Transcription Factors and Regulatory Modules

The synthesis of this compound is a tightly regulated process at the molecular level, involving specific transcription factors that modulate the expression of biosynthetic genes. Recent research has identified key players in this regulatory network in model organisms like Lotus japonicus and the economically important crop Manihot esculenta (cassava).

LjbHLH in Lotus japonicus

In the model legume Lotus japonicus, a basic helix-loop-helix (bHLH) transcription factor, designated LjbHLH7, has been identified as a critical regulator of this compound biosynthesis. nih.govmdpi.com This transcription factor is responsive to methyl jasmonate, a plant hormone involved in defense signaling. nih.govoup.com LjbHLH7 directly binds to G-box motifs present in the promoter region of the CYP79D3 gene. nih.govresearchgate.netnih.gov The CYP79D3 gene encodes the first and rate-limiting enzyme in the this compound biosynthetic pathway. nih.gov By activating the expression of CYP79D3, LjbHLH7 initiates the cascade of reactions leading to this compound production. nih.govresearchgate.netnih.gov

Studies have shown that overexpression of LjbHLH7 in transgenic L. japonicus plants leads to a significant increase in the content of cyanogenic glucosides (CNglcs), including this compound, and enhances the plant's resistance to insect herbivores. nih.govresearchgate.net This demonstrates a direct link between the activity of this transcription factor and the plant's chemical defense capabilities.

The regulatory activity of LjbHLH7 is, in turn, modulated by other proteins. The JASMONATE-ZIM DOMAIN (JAZ) protein, LjJAZ4, acts as a repressor by directly binding to LjbHLH7, thereby inhibiting its transcriptional activity. nih.govmdpi.comnih.gov In the presence of jasmonates, JAZ proteins are targeted for degradation, which releases the repression on LjbHLH7 and allows for the induction of CNglc biosynthesis. nih.gov This intricate regulatory module allows the plant to fine-tune its defense response based on environmental stimuli, such as herbivore attack. nih.gov

MePHD1.2 in Manihot esculenta

In cassava (Manihot esculenta), another transcription factor, MePHD1.2, has been identified as a key regulator of cyanogenic glucoside biosynthesis, which includes both linamarin and this compound. biorxiv.orgbiorxiv.orgresearchgate.net MePHD1.2 is a plant homeodomain (PHD) finger protein that functions as a transcriptional repressor. biorxiv.orgresearchgate.net It is located in the nucleus and directly binds to a specific segment in the promoter of the MeCYP79D2 gene. biorxiv.orgresearchgate.netresearchgate.net MeCYP79D2 encodes a cytochrome P450 enzyme that is the rate-limiting step in the biosynthesis of cyanogenic glucosides in cassava. biorxiv.orgbiorxiv.orgresearchgate.net

The binding of MePHD1.2 to the MeCYP79D2 promoter represses its expression, leading to lower levels of cyanogenic glucosides. biorxiv.orgresearchgate.net Conversely, in mutant cassava lines where MePHD1.2 is non-functional, the transcriptional activity of MeCYP79D2 is significantly increased. biorxiv.org This, in turn, leads to a notable increase in the accumulation of both linamarin and this compound in the plant tissues. biorxiv.orgresearchgate.net This discovery has unveiled a novel regulatory mechanism that governs the differential accumulation of cyanogenic glucosides in various parts of the cassava plant, with low levels in the storage roots and higher concentrations in the leaves to deter herbivores. biorxiv.orgresearchgate.net

Gene Expression and Transcriptional Control

The biosynthesis of this compound is fundamentally controlled at the level of gene expression. The genes encoding the biosynthetic enzymes are subject to tight transcriptional regulation, ensuring that the production of this defense compound is coordinated with the plant's developmental stage and environmental conditions.

The key genes involved in this compound biosynthesis in L. japonicus are CYP79D3, CYP71E73 (a homolog of cassava's CYP71E7), and UGT85K3. nih.govnih.gov The expression of these genes is often co-regulated, suggesting the presence of a metabolic gene cluster. nih.gov The cytochrome P450 genes, CYP79D3 and CYP79D4, which catalyze the initial step in the pathway, are differentially expressed. CYP79D3 is predominantly expressed in the aerial parts of the plant, while CYP79D4 expression is specific to the roots. nih.govresearchgate.net This differential expression pattern correlates with the tissue-specific accumulation of this compound. nih.gov

In sorghum, a related system, the mRNA levels of the biosynthetic genes have been shown to correlate directly with the biosynthetic activity and the content of the cyanogenic glucoside dhurrin. nih.gov This indicates that transcriptional regulation is a primary mechanism for controlling the levels of these compounds. nih.gov Similarly, in cassava, the expression of CYP79D1, CYP79D2, and CYP71E7 is transcriptionally coordinated. nih.gov Studies on the diurnal rhythm of cyanogenic glucoside biosynthesis in cassava have revealed that the transcripts of CYP79D1, CYP79D2, and CYP71E7/11 exhibit cyclical patterns, with levels increasing during the night and decreasing in the morning light. researchgate.net

Environmental and Developmental Influences on Biosynthesis

The production of this compound is not static but is dynamically influenced by both the plant's internal developmental programs and external environmental factors. This plasticity allows the plant to optimize its defense strategy in response to changing conditions.

Nitrogen Availability and Cyanogenic Glycoside Accumulation

Nitrogen is a crucial component of cyanogenic glucosides, and its availability in the soil can significantly impact their biosynthesis. researchgate.net In general, an increased supply of nitrogen fertilizer tends to lead to higher concentrations of cyanogenic glucosides in plants. unl.edu However, the effect can be complex and may depend on other factors such as the plant's developmental stage and the balance of other nutrients.

In older sorghum plants, for example, nitrogen application has been shown to induce an increase in the content of the cyanogenic glucoside dhurrin. nih.gov This increase correlates with elevated levels of the biosynthetic enzymes and their corresponding mRNA transcripts, indicating that nitrogen availability influences cyanogenic glucoside production at the transcriptional level. nih.gov Similarly, in some studies with cassava, the application of NPK (nitrogen, phosphorus, and potassium) fertilizers has been reported to influence the levels of cyanogenic glucosides in the roots, with moderate applications sometimes leading to a reduction compared to high applications. plos.org

In flax, plants grown under nitrogen-deficient conditions show a decrease in the content of cyanogenic glucosides, particularly in mature leaves. agriculturejournals.cz This suggests that under nitrogen limitation, the plant may divert this essential nutrient away from the production of defense compounds and towards primary metabolic processes. agriculturejournals.cz This highlights the role of cyanogenic glucosides, including this compound, as a potential nitrogen storage form that can be mobilized when the external supply is limited. agriculturejournals.czresearchgate.net

Metabolic Pathways and Turnover of Lotaustralin

Enzymatic Degradation and Cyanide Release

The release of cyanide from lotaustralin (B1675156) is not a spontaneous event but a carefully orchestrated enzymatic cascade, often referred to as cyanogenesis. nih.govmdpi.com This system typically involves at least two enzymes and is activated when plant cells are disrupted, allowing the substrate (this compound) to come into contact with its catabolic enzymes. nih.govumm.ac.id

Hydrolysis by Beta-Glucosidases (e.g., Linamarase)

The initial and rate-limiting step in the degradation of this compound is its hydrolysis by a specific β-glucosidase. dspacedirect.orgcdnsciencepub.com In plants like cassava, this enzyme is commonly known as linamarase, which is capable of hydrolyzing both this compound and the structurally related cyanogenic glucoside, linamarin (B1675462). foodstandards.gov.auwikipedia.orgdspacedirect.orgnih.gov These enzymes are hydrolases that belong to the glycoside hydrolase family 1 (GH1). researchgate.net The enzyme and the glucoside are spatially separated within the intact plant tissue, preventing autotoxicity. nih.govumm.ac.id For instance, cyanogenic glucosides are often stored in the vacuole, while the β-glucosidases are located in the apoplast or cytoplasm. umm.ac.id Disruption of the tissue, such as by an herbivore, brings them together, initiating the hydrolytic reaction. nih.govumm.ac.id

The β-glucosidase specifically targets and cleaves the β-glycosidic bond that links the glucose sugar moiety to the aglycone part of the this compound molecule. umm.ac.idresearchgate.netnih.gov This enzymatic hydrolysis releases D-glucose and the aglycone, an unstable α-hydroxynitrile. foodstandards.gov.auresearchgate.net In the case of this compound, the aglycone formed is methyl ethyl ketone cyanohydrin (2-hydroxy-2-methylbutyronitrile). dspacedirect.orgresearchgate.net

Upon the cleavage of the glucose unit, a cyanohydrin intermediate is formed. foodstandards.gov.aunih.govdspacedirect.orgresearchgate.netnih.gov For this compound, this intermediate is specifically methyl ethyl ketone cyanohydrin. dspacedirect.orgresearchgate.net Cyanohydrins are characteristically unstable, especially at neutral or alkaline pH. nih.govcdnsciencepub.com Their formation is a pivotal step in the cyanogenesis pathway, bridging the gap between the stable, stored glucoside and the release of volatile cyanide. nih.gov

The cyanohydrin intermediate, methyl ethyl ketone cyanohydrin, rapidly decomposes. foodstandards.gov.aunih.gov This dissociation can occur spontaneously, particularly under neutral to alkaline conditions (pH > 6), or it can be facilitated by an enzyme called hydroxynitrile lyase (HNL), which accelerates the reaction at physiological pH values. nih.govdspacedirect.orgresearchgate.netnih.gov The breakdown of the cyanohydrin yields two products: toxic hydrogen cyanide (HCN) and a ketone. foodstandards.gov.auumm.ac.idresearchgate.net For this compound, the corresponding ketone is 2-butanone (B6335102) (also known as methyl ethyl ketone). nih.govdspacedirect.orgresearchgate.netresearchgate.net

Formation of Cyanohydrin Intermediates

Specificity of Beta-Glucosidases (e.g., BGD2 vs. BGD4 in Lotus japonicus)

While some β-glucosidases like linamarase show broad activity towards similar cyanogenic glucosides, others exhibit high substrate specificity. dspacedirect.org Research in the model legume Lotus japonicus has provided significant insights into this specificity. L. japonicus produces both the cyanogenic glucosides this compound and linamarin, as well as related non-cyanogenic rhodiocyanosides. nih.govoup.com

Genetic and biochemical studies have identified several β-glucosidases, with two in particular, BGD2 and BGD4, being well-characterized. oup.comresearchgate.net It was demonstrated that BGD2 is the primary and essential enzyme for the hydrolysis of this compound and linamarin in the leaves, and therefore for cyanogenesis. nih.govnih.gov In contrast, the closely related paralog BGD4 shows no significant activity towards this compound or linamarin in vivo. nih.govoup.comresearchgate.net Instead, BGD4 is specific for the hydrolysis of non-cyanogenic rhodiocyanosides, such as rhodiocyanoside A. nih.govnih.govoup.com

Structural modeling and site-directed mutagenesis revealed that this substrate specificity is determined by a single amino acid substitution in the active site of the enzymes. nih.gov BGD2 possesses a glycine (B1666218) residue (G211) which allows the active site to accommodate the bulkier cyanogenic glucosides like this compound. nih.gov In BGD4, this position is occupied by a valine residue (V211), which narrows the active site pocket, thereby excluding this compound and linamarin but still allowing the more planar rhodiocyanosides to bind and be hydrolyzed. nih.gov

EnzymeGene Locus (L. japonicus)Primary SubstratesRole in CyanogenesisKey Active Site Residue
BGD2 cyd2This compound, Linamarin, RhodiocyanosidesEssentialGlycine (G211)
BGD4 -Rhodiocyanoside ANo significant roleValine (V211)
This table summarizes the key differences between the β-glucosidases BGD2 and BGD4 in Lotus japonicus based on genetic and biochemical analyses. nih.govnih.govoup.com

Cyanide Detoxification Mechanisms

The high toxicity of hydrogen cyanide necessitates efficient detoxification mechanisms in organisms that are chronically exposed to it, including the plants themselves and the herbivores that consume them. mdpi.com The primary pathway for cyanide detoxification in most organisms, including humans and animals, involves the enzyme rhodanese (thiosulfate sulfurtransferase). foodstandards.gov.audspacedirect.org This mitochondrial enzyme catalyzes the transfer of a sulfur atom from a donor, such as thiosulfate (B1220275), to the cyanide ion (CN⁻), converting it into the much less toxic thiocyanate (B1210189) (SCN⁻), which can be safely excreted in urine. foodstandards.gov.aumdpi.com This process requires dietary sulfur, often derived from sulfur-containing amino acids. foodstandards.gov.aunih.gov

Another significant detoxification pathway involves the enzyme β-cyanoalanine synthase (CAS). mdpi.comdspacedirect.orgnih.gov This enzyme is found in plant mitochondria and is also utilized by some herbivores. mdpi.comdspacedirect.orgresearchgate.net CAS catalyzes the reaction of cyanide with the amino acid cysteine to form β-cyanoalanine and hydrogen sulfide. mdpi.comnih.gov The resulting β-cyanoalanine can then be metabolized further into other amino acids, such as asparagine, effectively incorporating the cyanide nitrogen into primary metabolism. dspacedirect.orgnih.gov In some organisms, cyanases may also play a minor role, converting cyanide to cyanate, which is then broken down into ammonia (B1221849) and carbon dioxide. mdpi.com

Detoxification EnzymeReactionProductCellular Location
Rhodanese CN⁻ + S₂O₃²⁻ → SCN⁻ + SO₃²⁻ThiocyanateMitochondria
β-cyanoalanine synthase (CAS) CN⁻ + Cysteine → β-cyanoalanine + H₂Sβ-cyanoalanineMitochondria (in plants)
Cyanase HCN → HOCN → NH₃ + CO₂Ammonia + Carbon Dioxide-
This table outlines the primary enzymatic pathways for the detoxification of hydrogen cyanide. foodstandards.gov.aumdpi.comdspacedirect.orgnih.gov

Conversion to Thiocyanate via Rhodanese

One of the primary metabolic pathways for detoxifying cyanide, which is released from this compound upon enzymatic hydrolysis, involves its conversion to a less toxic compound, thiocyanate (SCN⁻). foodstandards.gov.auinchem.org This biochemical reaction is primarily catalyzed by the enzyme rhodanese, also known as thiosulfate-cyanide sulfur transferase (EC 2.8.1.1). inchem.orgacademicjournals.orgresearchgate.net The rhodanese-mediated pathway is a crucial defense mechanism in vertebrates, particularly in the liver, where it metabolizes approximately 80% of absorbed cyanide. foodstandards.gov.au The enzyme is also found in plants and insects. entomoljournal.comapsnet.orgentomoljournal.com

The conversion process requires a sulfur donor, most commonly thiosulfate (S₂O₃²⁻), which reacts with the cyanide ion (CN⁻) to form thiocyanate and sulfite (B76179) (SO₃²⁻). inchem.orgacademicjournals.org The resulting thiocyanate is then readily excreted from the body, typically in urine. foodstandards.gov.auinchem.org While rhodanese is widely distributed, its activity can vary significantly between tissues and organisms. For instance, studies on cassava (Manihot esculenta) have shown that while rhodanese activity is present in the leaves, it is undetectable in the tuberous roots. frontiersin.org This suggests that in certain plant tissues, particularly those that accumulate cyanogens, the rhodanese pathway may not be the primary route for cyanide metabolism. frontiersin.org The efficiency of this detoxification system is dependent on the availability of sulfur donors, which are ultimately derived from dietary sulfur-containing amino acids. foodstandards.gov.au

Table 1: Overview of the Rhodanese Detoxification Pathway

FeatureDescription
Enzyme Rhodanese (Thiosulfate-cyanide sulfur transferase)
Substrates Cyanide (CN⁻), Sulfur Donor (e.g., Thiosulfate)
Product Thiocyanate (SCN⁻)
Organisms Vertebrates, Plants, Insects foodstandards.gov.auentomoljournal.comentomoljournal.com
Primary Location Liver (in vertebrates), Mitochondria foodstandards.gov.auinchem.org
Function Detoxification of cyanide by converting it to a less toxic, excretable compound. inchem.org

Incorporation into Asparagine via Beta-Cyanoalanine Synthase

In plants and insects, a key pathway for both detoxifying and assimilating cyanide involves the enzyme β-cyanoalanine synthase (CAS). entomoljournal.comfrontiersin.orgresearchgate.net This pathway integrates the nitrogen from cyanide into the plant's primary metabolism. frontiersin.orgresearchgate.net The first step, catalyzed by CAS, is the reaction of cyanide with the amino acid cysteine, which produces β-cyanoalanine and hydrogen sulfide. frontiersin.orgmdpi.com

The β-cyanoalanine is then further metabolized by a nitrilase (specifically, a β-cyanoalanine hydrolase) into the amino acids asparagine or aspartate, along with ammonia. frontiersin.orgsiu.edutaylorandfrancis.com This effectively channels the nitrogen from the toxic cyanide into the synthesis of essential amino acids. mdpi.comresearchgate.net Research on cassava has demonstrated that the activity of CAS is significantly higher in the roots compared to the leaves. frontiersin.org This finding supports the hypothesis that cyanogenic glycosides like this compound are transported from the leaves to the roots, where the released cyanide is then assimilated into amino acids to support growth. frontiersin.orgfrontiersin.org This pathway is considered the sole route for cyanide detoxification in some plant contexts and is pivotal for maintaining cyanide homeostasis. siu.edu

Table 2: Overview of the β-Cyanoalanine Synthase Pathway

FeatureDescription
Key Enzymes 1. β-Cyanoalanine Synthase (CAS) 2. Nitrilase / β-Cyanoalanine Hydrolase
Initial Reaction Cyanide (CN⁻) + Cysteine → β-Cyanoalanine + H₂S frontiersin.org
Subsequent Reaction β-Cyanoalanine → Asparagine / Aspartate + Ammonia frontiersin.orgsiu.edu
Organisms Plants, Insects entomoljournal.comresearchgate.net
Function Detoxification of cyanide and assimilation of its nitrogen into amino acid biosynthesis. frontiersin.orgtaylorandfrancis.com

Other Detoxification Pathways

Beyond the major rhodanese and β-cyanoalanine synthase pathways, other mechanisms for metabolizing this compound-derived cyanide exist. In arthropods, a family of enzymes known as cyanases has been reported to be active in cyanide detoxification. mdpi.com Some insects have also developed a strategy of modifying the cyanogenic glycoside itself to prevent its activation. This can involve processes like glucosylation, where an additional glucose molecule is added to the this compound, rendering it non-hydrolyzable by the activating β-glucosidase enzymes. mdpi.com

In mammals, the initial metabolism of organic nitriles involves cytochrome P450 enzymes in the liver, which convert the nitrile group into a cyanide ion that can then enter other detoxification pathways. nih.gov A minor detoxification reaction has also been proposed where cyanide may react directly with the amino acid cystine. inchem.org

Endogenous Turnover Pathways for Nitrogen Utilization

In addition to their defensive role, cyanogenic glycosides like this compound function as a form of stored nitrogen that plants can mobilize for primary metabolism. researchgate.nettaylorfrancis.comfrontiersin.org Plants have developed endogenous turnover pathways that allow for the recovery of the nitrogen and carbon from these compounds without the release of toxic hydrogen cyanide. researchgate.netnih.gov This process is particularly important during specific developmental stages, such as seedling growth, or under conditions of nitrogen deficiency. frontiersin.orgnih.govresearchgate.net

Metabolic profiling in several cyanogenic plant species has revealed a potential recycling pathway where the nitrogen from cyanogenic glycosides is recovered as ammonia and re-assimilated. researchgate.netnih.gov Studies on flax plants grown under nitrogen-deficient conditions showed a decrease in the content of cyanogenic glycosides, which was correlated with an increase in the activity of β-cyanoalanine synthase. researchgate.net This indicates that the nitrogen stored in linamarin and this compound was being remobilized and assimilated into amino acids to support the plant's metabolic needs. researchgate.net This turnover highlights the dual function of this compound, serving not only in defense but also as an important, recyclable source of reduced nitrogen. taylorfrancis.com

Transport and Compartmentation within Organisms

Storage in Plant Vacuoles

The synthesis and storage of this compound within plant cells is a highly organized process designed to prevent autotoxicity. amu.edu.azresearchgate.net this compound is synthesized in the cytoplasm and is subsequently transported into the cell's central vacuole for storage. amu.edu.azscirp.org This sequestration within the vacuole, a membrane-bound organelle, is a critical feature of cyanogenic plants. researchgate.netoup.comresearcher.life

The vacuolar membrane, known as the tonoplast, separates the stored this compound from the enzymes capable of hydrolyzing it, such as linamarase (a specific β-glucosidase). amu.edu.azscirp.orghuji.ac.il These degradative enzymes are located in different cellular compartments, including the cytoplasm and the cell wall. entomoljournal.comamu.edu.az This spatial separation ensures that this compound remains intact within a healthy, undamaged plant cell. researchgate.net Only when the plant tissue is disrupted, for example by an herbivore, does the cellular compartmentation break down, allowing this compound to come into contact with the hydrolytic enzymes, triggering the rapid release of hydrogen cyanide. entomoljournal.comamu.edu.az

Transport in Vascular Tissues (e.g., Cassava)

This compound, along with the more abundant cyanogenic glucoside linamarin, is not synthesized uniformly throughout the plant. In cassava, for example, biosynthesis occurs predominantly in the leaves. actahort.orgnih.gov From the leaves, these compounds are transported to other parts of the plant, such as the starch-rich tuberous roots where they accumulate. actahort.orgoup.com

This long-distance transport occurs through the plant's vascular system, specifically within the phloem. actahort.orgmacmillanusa.com Evidence from stem girdling experiments, where the phloem is severed, shows a significant accumulation of cyanogenic glycosides above the cut, confirming their transport in this tissue. macmillanusa.comnewmexicoconsortium.org While an earlier hypothesis suggested that transport might occur via a diglucoside derivative (linustatin) to prevent premature breakdown, current evidence supports a symplastic mode of transport. actahort.orgnewmexicoconsortium.org This means that unmodified this compound and linamarin are transported from cell to cell through the phloem sieve tubes, remaining within the symplasm and thus avoiding contact with hydrolytic enzymes in the apoplast (the space outside the cell membrane). newmexicoconsortium.org Advanced imaging techniques have confirmed the presence of this compound in the vascular tissues of cassava stems. newmexicoconsortium.orgfrontiersin.org

Sequestration in Arthropods

A number of arthropods have evolved the ability to not only tolerate the cyanogenic glucosides (CNglcs) present in their food plants but also to sequester them for their own defensive purposes. researchgate.netnih.gov This strategy allows the insect to co-opt the plant's chemical defenses, saving the energy that would otherwise be expended on de novo biosynthesis of protective compounds. mdpi.com The sequestration of this compound, often alongside its structural analog linamarin, is particularly well-documented in certain specialist insect herbivores, most notably within the order Lepidoptera. entomoljournal.comentomoljournal.com

Sequestration in Zygaenidae (Burnet Moths)

Burnet moths of the family Zygaenidae are renowned for their ability to utilize this compound. Species such as Zygaena filipendulae (the six-spot burnet moth) employ a dual strategy: they can both synthesize this compound and linamarin de novo and sequester these same compounds from their larval food plants, which are typically in the Fabaceae family (e.g., Lotus corniculatus). researchgate.netnih.govoup.com This dual capability is unique among insects and allows for a tightly regulated chemical defense profile throughout the moth's life cycle. nih.govplos.org

Research has shown that Z. filipendulae larvae are dependent on sequestering these CNglcs from their food source for optimal fitness; larvae reared on acyanogenic plants exhibit reduced growth and higher mortality. plos.orgnih.gov The process of sequestration is highly efficient and selective. Studies using isotopically labeled compounds demonstrated that sequestered CNglcs are absorbed intact from the larval gut, challenging earlier hypotheses that suggested hydrolysis was a necessary intermediate step. nih.gov The uptake is also stereoselective, with the naturally occurring β-glucosides being retained while synthetic α-glucosides are excreted. nih.gov

Once sequestered, this compound and linamarin are distributed throughout the larval body, with the highest concentrations found in the haemolymph and integument. entomoljournal.comnih.gov These stored compounds are then retained through metamorphosis and are present in all tissues of the adult moth. nih.gov The ratio of this compound to linamarin can vary significantly between different tissues and life stages. For instance, in Z. filipendulae larvae, the amount of this compound can be greater than linamarin. entomoljournal.com However, this ratio can shift, with linamarin becoming dominant after pupation. entomoljournal.com The defensive secretions of Zygaena trifolii larvae show a 1:1 ratio of linamarin to this compound, while their haemolymph contains a 19:1 ratio, suggesting that this compound is transported more effectively into the defensive fluid, possibly due to its greater lipid solubility. entomoljournal.com

Table 1: Distribution and Ratio of this compound and Linamarin in Zygaena species

SpeciesLife Stage/TissueLinamarin:this compound RatioFindingCitation
Zygaena filipendulaeLarvaThis compound > LinamarinThe amount of this compound was greater than linamarin. entomoljournal.com
Zygaena filipendulaePupaLinamarin > this compoundAfter pupation, linamarin was the dominant cyanogenic glucoside. entomoljournal.com
Zygaena trifoliiLarval Defensive Secretion1:1The defensive fluid is composed of a near-equal ratio of the two CNglcs. entomoljournal.com
Zygaena trifoliiLarval Haemolymph19:1Haemolymph contains a much higher proportion of linamarin. entomoljournal.com
Zygaena transalpinaLarva & Imago~1:1An equal distribution was observed in both larvae and adults. entomoljournal.com

Sequestration in Heliconius Butterflies

Butterflies of the genus Heliconius are specialist herbivores of Passiflora (passion flower) vines, plants that are also known for their cyanogenic defenses. biorxiv.org Similar to Zygaenidae, Heliconius butterflies can biosynthesize linamarin and this compound de novo. nih.govcam.ac.uk While their toxicity is not exclusively reliant on sequestration, Heliconius melpomene larvae have demonstrated the ability to sequester various CNglcs from their diet. nih.gov

Experiments have shown that H. melpomene can sequester isotopically labeled linamarin and this compound painted onto plant leaves. biorxiv.orgresearchgate.net They are also capable of sequestering other types of CNglcs, such as the aromatic prunasin (B192207) and the cyclopentenyl gynocardin, from different Passiflora species. biorxiv.orgnih.gov However, this ability is not universal; modified CNglcs like tetraphyllin B-sulphate are not sequestered, suggesting that the transport mechanism is selective. biorxiv.orgnih.gov This selectivity may be a factor in the co-evolutionary arms race between Heliconius and Passiflora, where plants may evolve CNglcs that cannot be sequestered by the butterflies. biorxiv.org In species that can both sequester and synthesize these compounds, a trade-off is often observed, where increased sequestration is associated with decreased de novo biosynthesis. cam.ac.ukannualreviews.org

Mechanisms for Avoiding Autotoxicity

To sequester this compound without suffering from its toxic effects, specialist herbivores have evolved sophisticated countermeasures. The primary challenge is to prevent the hydrolysis of the sequestered glucoside, which would release toxic hydrogen cyanide (HCN). Zygaena filipendulae larvae achieve this through several strategies. They employ a careful feeding behavior that minimizes tissue damage to the plant. plos.org Furthermore, they maintain a highly alkaline midgut (pH ≈ 10.6), which inhibits the activity of the plant's β-glucosidase enzymes that are ingested along with the leaf material. annualreviews.orgagriarticles.com Additionally, the larvae's own digestive β-glucosidases have been found to not hydrolyze linamarin and this compound, preventing self-poisoning during digestion. annualreviews.orgplos.org

Ecological and Biological Functions of Lotaustralin

Plant Defense Mechanisms

The primary and most studied function of lotaustralin (B1675156) is its role in plant defense. This is achieved through a mechanism known as cyanogenesis, the release of toxic hydrogen cyanide (HCN) upon tissue damage. nih.govontosight.ai

Deterrence of Herbivores

This compound serves as a potent deterrent to a wide range of herbivores. mdpi.comnih.gov The release of bitter-tasting and toxic hydrogen cyanide following tissue disruption by chewing or sucking insects acts as a primary defense mechanism. nih.goventomoljournal.com This chemical defense is effective against both invertebrate and vertebrate herbivores. mdpi.com

The efficacy of this compound as a deterrent is linked to the "cyanide bomb," where tissue damage brings the vacuolar-stored this compound into contact with cell wall-bound β-glucosidases, such as linamarase. nih.govnih.gov This enzymatic hydrolysis releases an unstable cyanohydrin that rapidly decomposes to hydrogen cyanide and a ketone. nih.govnih.gov HCN is a powerful inhibitor of cellular respiration, making it highly toxic to most organisms. noveltyjournals.com

However, the deterrent effect is not universal. Some specialist herbivores have evolved mechanisms to overcome this defense. nih.gov For instance, certain insects can detoxify the cyanide or sequester the cyanogenic glucosides for their own defense against predators. entomoljournal.comentomoljournal.com The feeding behavior of some insects, such as those with sucking stylets, may also allow them to avoid mixing the glucoside with the degradative enzymes, thus bypassing the cyanogenesis process. mdpi.com The effectiveness of this compound as a feeding deterrent can also be influenced by the herbivore's hunger level, with starved insects being more willing to consume cyanogenic plants. entomoljournal.com

Table 1: Examples of Plants Containing this compound and Their Defensive Role

Plant SpeciesHerbivores DeterredReference
Trifolium repens (White Clover)Snails, slugs nih.gov
Lotus corniculatus (Birdsfoot Trefoil)Generalist grasshoppers researchgate.net
Manihot esculenta (Cassava)Generalist herbivores agriarticles.comgavinpublishers.com
Phaseolus lunatus (Lima Bean)Generalist herbivores researchgate.net

Protection Against Pathogens

In addition to its role in deterring herbivores, the cyanogenesis initiated by this compound breakdown provides protection against various plant pathogens. ontosight.aimdpi.com The release of hydrogen cyanide at the site of pathogen attack can inhibit the growth and development of fungi and other microorganisms. jst.go.jp This defensive action helps to prevent infections and maintain plant health. Research on white clover (Trifolium repens) has explored the relationship between its cyanogenic potential, involving both linamarin (B1675462) and this compound, and its susceptibility to fungal pathogens like Stemphylium sarciniforme. cdnsciencepub.com

Role as Phytoanticipin

This compound is classified as a phytoanticipin, a pre-formed antimicrobial compound that is present in the plant in its inactive form and is rapidly activated in response to pathogen attack or tissue damage. entomoljournal.comnih.gov This is in contrast to phytoalexins, which are synthesized de novo after an infection has occurred. mdpi.com The constitutive presence of this compound allows for an immediate defense response, providing a crucial advantage against invading pathogens and herbivores. jst.go.jp In some plants, such as Lotus japonicus, this compound biosynthesis is part of a broader chemical defense strategy that also includes non-cyanogenic hydroxynitrile glucosides which may also function as phytoanticipins after enzymatic activation. nih.govresearchgate.net

Influence on Insect Behavior (e.g., Feeding, Oviposition)

The presence of this compound in plant tissues significantly influences the behavior of insects, particularly their feeding and oviposition (egg-laying) choices. entomoljournal.comentomoljournal.com The bitter taste of cyanogenic glucosides and the subsequent release of toxic HCN upon feeding can act as a powerful deterrent, causing generalist herbivores to avoid these plants. entomoljournal.com

For specialist insects that have co-evolved with cyanogenic plants, this compound can act as a feeding and oviposition stimulant. entomoljournal.com These insects have developed mechanisms to tolerate and even utilize these compounds, associating their presence with a suitable host plant for themselves and their offspring. entomoljournal.comentomoljournal.com However, for many generalist insects, the presence of this compound and the potential for cyanide release will lead to feeding avoidance. researchgate.net The decision to feed or oviposit on a particular plant is a complex process for an insect, influenced by a variety of chemical cues from the plant, including the presence or absence of compounds like this compound. entomoljournal.complos.org

Role in Plant Physiology

Beyond its defensive functions, this compound also participates in the primary metabolic processes of the plant, particularly in nitrogen management.

Nitrogen Storage and Mobilization

Cyanogenic glucosides, including this compound, can serve as a significant reservoir of stored nitrogen. nih.govresearchgate.netresearchgate.net This is particularly important for plants growing in nitrogen-limited environments. agriculturejournals.cz The nitrogen stored in this compound can be remobilized and utilized for growth and development, especially during stages of high nitrogen demand, such as seed germination and new leaf production. cabidigitallibrary.orgwlu.ca

Studies have shown that under nitrogen-deficient conditions, plants can break down cyanogenic glucosides to release nitrogen for the synthesis of essential molecules like amino acids. agriculturejournals.czcabidigitallibrary.org The distribution of this compound within the plant often reflects this dual role. Higher concentrations are typically found in younger, more vulnerable tissues where defense is critical, while also being available for metabolic turnover. nih.govcabidigitallibrary.org This dynamic allocation highlights the integrated role of this compound in both the defense and nutritional physiology of the plant.

Potential Osmoprotective Function

Cyanogenic glycosides, including this compound, are suggested to have potential physiological functions beyond their well-documented defensive roles. One such proposed function is osmoprotection, which is associated with tolerance to various abiotic stresses. researchgate.net This includes conditions like drought, salt, temperature, and nutrient stress. researchgate.net The accumulation of solutes like cyanogenic glycosides could potentially help in maintaining cellular turgor and water balance under osmotic stress, although the direct mechanisms and significance of this compound in this process require further detailed investigation.

Cell Signaling and Growth Regulation

This compound and its metabolic products are involved in various aspects of plant cell signaling and growth regulation. Cyanogenic glycosides are considered general plant growth regulators, with their concentrations fluctuating at significant stages of plant development. nih.gov The functions of these compounds and their derivative, hydrogen cyanide (HCN), have been linked to the expression of genes related to floral regulation and responses to hypoxia. researchgate.net In plant buds, they can influence the levels of hydrogen peroxide, calcium, ethylene, and phytohormones, thereby affecting processes like bud opening and seed germination. researchgate.net

Furthermore, cyanogenic glycosides can serve as nitrogen reservoirs. cabidigitallibrary.org Under conditions of nitrogen deficiency, flax plants have been observed to decrease their content of linamarin and this compound, suggesting that the nitrogen stored in these molecules is being remobilized to support growth. cabidigitallibrary.org This indicates a regulatory role in nutrient management, where these compounds are synthesized and stored when nitrogen is available and broken down when it becomes a limiting factor for growth. cabidigitallibrary.org The enzymes involved in their metabolism, such as linamarase and β-cyanoalanine synthase, show altered activity under such stress conditions, highlighting a tightly regulated system. cabidigitallibrary.org

Co-evolutionary Interactions

Plant-Herbivore Interactions

The presence of this compound in plants is a crucial factor in the co-evolutionary arms race between plants and herbivores. As a key component of the plant's chemical defense system, this compound and its co-occurring glucoside, linamarin, deter feeding by many generalist herbivores. entomoljournal.comnumberanalytics.com When plant tissue is damaged by a chewing insect, the cyanogenic glycosides mix with β-glucosidase enzymes, leading to the release of toxic hydrogen cyanide (HCN). entomoljournal.comnumberanalytics.comoup.com This "cyanide bomb" is an effective defense against non-adapted predators. researchgate.net

However, this chemical defense has also driven the evolution of specialist herbivores that have developed mechanisms to overcome it. numberanalytics.com For these specialists, the presence of this compound can act as a feeding and oviposition stimulant. entomoljournal.com A classic example is the relationship between the bird's-foot trefoil (Lotus corniculatus), which contains linamarin and this compound, and the six-spot burnet moth (Zygaena filipendulae). nih.govplantsrule.com The larvae of this moth preferentially feed on cyanogenic varieties of their host plant. plantsrule.com The deterrent capability of cyanogenic glycosides can also depend on the herbivore's hunger level; starved insects may be more willing to feed on cyanogenic plants. entomoljournal.com

Table 1: Effect of this compound on Different Herbivore Types

Herbivore TypeEffect of this compoundExample
Generalist Acts as a deterrent or is toxic upon ingestion due to HCN release. numberanalytics.comGeneralist insect herbivores tend to avoid plants with high levels of cyanogenic glycosides. numberanalytics.com
Specialist Can be detoxified or sequestered; may act as a feeding stimulant. numberanalytics.comLarvae of the burnet moth (Zygaena filipendulae) preferentially feed on and sequester this compound from Lotus corniculatus. nih.govplantsrule.com

Analytical Methodologies for Lotaustralin Quantification and Detection

Enzymatic Assays

Enzymatic assays for lotaustralin (B1675156) are based on the principle of enzymatic hydrolysis to release hydrogen cyanide (HCN), which is then quantified. These methods typically utilize a β-glucosidase, such as linamarase, which hydrolyzes both linamarin (B1675462) and this compound. prometheusprotocols.netdspacedirect.org One common and simple method is the picrate (B76445) paper test, which provides a qualitative or semi-quantitative measure of cyanogenic potential. prometheusprotocols.netresearchgate.net In this assay, plant tissue is macerated in a sealed container with a buffer and a strip of filter paper impregnated with picric acid. researchgate.net The endogenous or added β-glucosidase hydrolyzes the cyanogenic glycosides, releasing HCN, which reacts with the picrate paper, causing a color change from yellow to reddish-brown. researchgate.net The intensity of the color change indicates the amount of HCN released. prometheusprotocols.net

For quantitative analysis, the liberated HCN can be trapped and measured spectrophotometrically. jst.go.jpnih.gov In a modified enzymatic method, cyanogenic glycosides are extracted from the sample, incubated with a linamarase enzyme preparation at an optimal pH and temperature (e.g., pH 5.5, 50°C), and the released HCN is distilled and measured. jst.go.jp Another approach involves a microdiffusion technique where the enzymatically released HCN is trapped in a sodium hydroxide (B78521) solution and then quantified. usc.edu.au These enzymatic methods are valuable for screening large numbers of samples and for determining the total cyanogenic potential of a plant or food product. prometheusprotocols.netresearchgate.net

Immunological Methods (e.g., ELISA for related cyanogenic glycosides)

While specific immunological assays for this compound are not widely documented, the development of Enzyme-Linked Immunosorbent Assays (ELISA) for structurally similar cyanogenic glycosides like linamarin and amygdalin (B1666031) demonstrates the feasibility of this approach. whiterose.ac.ukcore.ac.uk These assays are a type of competitive immunoassay. core.ac.uk The principle involves producing antibodies that can specifically recognize the target glycoside. whiterose.ac.uk

For linamarin, polyclonal antibodies have been successfully generated by immunizing rabbits with a conjugate of linamarin (a hapten) and a carrier protein like bovine serum albumin (BSA). whiterose.ac.uk An indirect competitive ELISA can then be developed. In this format, a microtiter plate is coated with the hapten-protein conjugate. The sample containing the free glycoside (e.g., linamarin or potentially this compound) is mixed with a limited amount of the specific antibody and added to the plate. The free glycoside in the sample competes with the coated conjugate for binding to the antibody. After washing, a secondary antibody linked to an enzyme is added, followed by a substrate that produces a measurable color change. A higher concentration of the glycoside in the sample results in less antibody binding to the plate and thus a weaker color signal, allowing for quantification. whiterose.ac.uk Such assays can be highly sensitive, with limits of detection in the low µg/mL range for linamarin. whiterose.ac.uk

Radioisotopic Tracing in Biosynthetic Studies

Radioisotopic tracing has been a cornerstone technique for elucidating the biosynthetic pathway of this compound. nih.govresearchgate.net These studies involve feeding plants with radiolabeled precursors and tracking the incorporation of the radioisotope into the final product. researchgate.net It has been definitively shown through this method that this compound is derived from the amino acid L-isoleucine. dspacedirect.orgnih.gov

In a typical experiment, detached apical leaves or seedlings are administered L-[U-¹⁴C]isoleucine. nih.govresearchgate.net After an incubation period, the plant metabolites are extracted and separated, often using radio-thin-layer chromatography (TLC). nih.gov The radioactive spots on the TLC plate corresponding to this compound can be identified and quantified. The identity of the radiolabeled product is then confirmed using other analytical methods, such as LC-MS. nih.gov These tracer studies have been instrumental in identifying the precursors (L-isoleucine), intermediates, and the enzymes involved in the biosynthesis of this compound and related compounds in various plant species. dspacedirect.orgnih.govresearchgate.net

Applied Research and Biotechnological Applications

Genetic Engineering for Cyanogenic Glycoside Modulation

The modulation of cyanogenic glycosides, including lotaustralin (B1675156), in plants is a significant area of biotechnological research, primarily aimed at enhancing food safety in crops like cassava.

Several molecular strategies have been developed to reduce the content of this compound and its analog linamarin (B1675462) in crops. nih.gov A primary approach involves the genetic modification of plants to either decrease the expression of key biosynthetic enzymes or increase the expression of enzymes that detoxify cyanogenic compounds. nih.gov One major research focus has been the development of transgenic plants with reduced expression of cytochrome P450 genes in the leaves, where biosynthesis of these compounds originates. nih.govmdpi.com

Another strategy focuses on accelerating the removal of cyanogens during processing rather than in the growing plant. This has been approached by enhancing the expression of the enzyme α-hydroxynitrile lyase in the tubers. mdpi.com This method is considered advantageous as it speeds up the volatilization of hydrogen cyanide during food preparation, while allowing the plant to retain its cyanogenic glycosides for their potential roles in defense and nitrogen metabolism. mdpi.com Conventional breeding programs have also been aimed at developing cultivars with lower cyanogen (B1215507) levels, though this is a longer process. mdpi.comoup.com

Modern gene-editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to precisely alter the genes responsible for this compound synthesis. nih.gov The biosynthetic pathway for both linamarin and this compound begins with the conversion of the amino acids valine and isoleucine, respectively, a step catalyzed by cytochrome P450 enzymes encoded by the CYP79D1 and CYP79D2 genes. nih.govresearchgate.netnih.gov These two genes are therefore ideal targets for genetic manipulation. nih.gov

Using CRISPR/Cas9, researchers have successfully induced mutations to disrupt, or "knock out," both the CYP79D1 and CYP79D2 genes in cassava. nih.gov This targeted mutagenesis of the first committed step in the biosynthetic pathway has been shown to effectively eliminate the production of cyanogenic glucosides in both the leaves and storage roots of multiple cassava varieties. nih.gov The CRISPR/Cas9 system works by using a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA sequence, where the enzyme acts as "molecular scissors" to make a precise cut. crisprtx.com The cell's natural DNA repair process then often introduces small insertions or deletions that inactivate the gene. crisprtx.com

Prior to the widespread use of CRISPR/Cas9, RNA interference (RNAi) technology was employed to achieve similar goals. By introducing a construct that produces RNA complementary to the messenger RNA (mRNA) of the CYP79D1 and CYP79D2 genes, their expression can be significantly silenced, or "knocked down." mdpi.comresearchgate.net This method has resulted in transgenic cassava plants with up to a 92% reduction in cyanogenic glucoside content in tubers and virtually acyanogenic leaves. researchgate.net

Genetic Engineering StrategyTarget Gene(s)MechanismOutcome on Cyanogen Content
CRISPR/Cas9 CYP79D1, CYP79D2Gene knockout via targeted DNA cleavage and induced mutations. nih.govnih.govElimination of cyanogens in leaves and roots. nih.gov
RNA Interference (RNAi) CYP79D1, CYP79D2Gene silencing by blocking mRNA expression. mdpi.comresearchgate.netUp to 92% reduction in tubers; acyanogenic leaves. researchgate.net
Overexpression α-hydroxynitrile lyaseEnhanced enzymatic conversion of acetone (B3395972) cyanohydrin to volatile HCN. mdpi.comAccelerated detoxification during processing, while retaining cyanogens in the intact plant. mdpi.com

Strategies for Reducing this compound Content in Crops

Development of Cyanogenic Plants for Specific Applications

While much research is dedicated to reducing this compound in food crops, other efforts are underway to harness the properties of cyanogenic glycosides for specific applications. annualreviews.org The primary defensive role of cyanogenesis—the release of toxic hydrogen cyanide upon tissue damage—is being explored as a natural pest control measure. annualreviews.orggavinpublishers.com There is potential to engineer cyanogenic glycosides into non-native crops to confer resistance against generalist herbivores. annualreviews.org For instance, wastewater from cassava processing, which contains linamarin and this compound, has been tested for its utility as a bio-pesticide. nih.gov

Beyond defense, cyanogenic glycosides are recognized for their role in plant metabolism. They can function as a significant source of stored nitrogen that can be mobilized for developmental processes. frontiersin.orgresearchgate.net In some plants like cassava and rubber trees, these compounds are transported from the leaves to other parts of the plant, such as roots, where the nitrogen can be assimilated into amino acids. frontiersin.org Research into the enzymes involved in this process, such as β-cyanoalanine synthase (CAS) and nitrilase (NIT), has shown that enhancing their expression can increase the total amino acid and protein content in cassava roots. frontiersin.org This suggests a biotechnological application for improving the nutritional value of crops by manipulating cyanogen metabolic pathways. frontiersin.org

Role in Food Safety Research

The presence of this compound and other cyanogenic glycosides in food is a critical aspect of food safety research, necessitating accurate monitoring methods and an understanding of how processing affects their concentration. nih.govnih.gov

Accurate quantification of this compound in food products is essential for risk assessment and regulatory compliance. nih.govresearchgate.net The most powerful and widely used analytical tool for this purpose is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). nih.govwur.nlresearchgate.net This method offers high sensitivity and selectivity, allowing for the simultaneous determination of multiple cyanogenic glycosides, including this compound, linamarin, prunasin (B192207), and dhurrin (B190987). nih.gov

A validated LC-MS/MS method for low-water-content products like cassava flour and linseed involves cryogenic grinding of the sample, extraction with a methanol/water/formic acid solution, and subsequent analysis. wur.nl This technique can achieve a limit of quantification (LOQ) as low as 1 mg of hydrogen cyanide equivalent per kilogram (mg HCN eq./kg). wur.nl Other methods, such as those based on spectrophotometry using a picrate (B76445) assay, are also used, particularly in settings where advanced chromatography is unavailable. researchgate.netjmbfs.org This method involves enzymatic hydrolysis of the glycosides with linamarase to release cyanide, which then reacts to produce a colored compound measured by a spectrophotometer. researchgate.netscielo.org.co

Analytical MethodPrincipleApplicationKey Features
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. wur.nlresearchgate.netSimultaneous quantification of multiple cyanogenic glycosides in various foods (e.g., cassava flour, linseed). nih.govwur.nlHigh sensitivity and selectivity; LOQ of 1 mg HCN eq./kg. wur.nl
Spectrophotometry (Picrate Method) Enzymatic release of HCN, which reacts with picric acid to form a colored product. researchgate.netjmbfs.orgQuantification of total cyanide in cassava products. researchgate.netSimpler instrumentation; less specific than LC-MS/MS.
Enzymatic Assay Hydrolysis by linamarase followed by measurement of released HCN. scielo.org.coUsed in various analytical protocols to quantify total potential cyanide. scielo.org.coRelies on the efficiency and specificity of the enzyme.

Food processing plays a crucial role in reducing the concentration of this compound and other cyanogenic glycosides to safe levels. frontiersin.org The effectiveness of a given method depends on the initial cyanogen level and the specific processing technique employed. nih.govactahort.org The reduction is achieved through two main mechanisms: the enzymatic decomposition of the glycosides and the subsequent removal of hydrogen cyanide, and the leaching of the water-soluble glycosides into processing water. jmbfs.orgactahort.org

Traditional processing methods such as boiling, sun-drying, grating, and fermentation are widely used. nih.govfrontiersin.org Grating or crushing fresh roots is highly effective because it thoroughly disrupts plant cells, allowing the endogenous enzyme linamarase to hydrolyze this compound and linamarin. actahort.org Subsequent sun-drying helps the volatile hydrogen cyanide to escape, leading to cyanogen elimination of up to 95%. actahort.org Boiling is also effective, removing up to 80% of cyanogens through a combination of enzymatic breakdown and leaching into the boiling water. actahort.org In contrast, methods like frying are significantly less effective, removing only about 20% of the original content, because cyanogenic glycosides are not soluble in oil. jmbfs.orgactahort.org Fermentation, as used in the production of foods like gari, also significantly reduces cyanogen levels. frontiersin.org

Processing MethodTypical Cyanogen ReductionPrimary Mechanism(s)
Crushing/Pounding & Sun-Drying Up to 95% actahort.orgCell disruption promotes enzymatic hydrolysis; drying removes volatile HCN. actahort.org
Boiling Up to 80% actahort.orgLeaching of water-soluble glycosides; enzymatic hydrolysis. jmbfs.orgactahort.org
Sun-Drying (of chips) Up to 80% actahort.orgPromotes enzymatic hydrolysis and volatilization of HCN. actahort.org
Frying ~20% actahort.orgMinimal reduction as glycosides are not lipid-soluble. jmbfs.org
Steaming / Baking ~20% actahort.orgLimited water for leaching and rapid heat deactivates enzymes.
Fermentation (e.g., for Gari) Significant reduction frontiersin.orgMicrobial activity and leaching of cyanogens into processing water. frontiersin.org

Monitoring and Quantification in Food Products

Reference Standards and Research Reagents

This compound, as a distinct cyanogenic glucoside, is a critical component in various scientific research endeavors, particularly in the fields of phytochemistry, metabolomics, and food science. Its availability as a purified reference standard and research reagent is fundamental for the accurate quantification and identification of this compound in complex biological matrices.

The primary use of this compound in a research context is as an analytical standard. wur.nl This involves using a highly purified and well-characterized sample of the compound to calibrate analytical instruments, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems. sigmaaldrich.comresearchgate.net By comparing the analytical response of the standard to that of a sample, researchers can accurately determine the concentration of this compound in plant tissues or food products. researchgate.net

Commercially available this compound is typically offered as a solid or powder with a purity of 95% or greater, as determined by techniques like LC/MS-ELSD (Evaporative Light Scattering Detector) or HPLC. sigmaaldrich.com Suppliers provide detailed certificates of analysis that specify the compound's identity, purity, and other relevant chemical properties. For research applications, it is often dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, or water. chemfaces.com Proper storage, typically at -20°C, is essential to maintain its stability over time. sigmaaldrich.commedchemexpress.com

Detailed research findings underscore the importance of this compound as a reference standard. For instance, studies on Rhodiola species have utilized this compound standards to develop and validate UPLC-MS/MS methods for its quantification in plant extracts. researchgate.net In one such study, the method was validated according to ICH guidelines, with calibration curves prepared across a specific concentration range to ensure linearity and accuracy. researchgate.net This research revealed significant variations in this compound content between different Rhodiola species, highlighting the need for precise analytical tools. researchgate.net

Furthermore, this compound standards are integral to methods developed for the comprehensive analysis of cyanogenic glycosides in food and feed. A validated LC-MS/MS method for the determination of six intact cyanogenic glycosides, including this compound, in products like linseed, almond, and cassava flour relies on the use of certified reference materials for each compound to ensure accurate quantification. wur.nl

The table below summarizes the key chemical properties of this compound relevant to its use as a research reagent.

PropertyValueSource(s)
CAS Number 534-67-8 sigmaaldrich.comwikipedia.org
Molecular Formula C₁₁H₁₉NO₆ sigmaaldrich.comwikipedia.org
Molecular Weight 261.27 g/mol sigmaaldrich.comwikipedia.org
Physical Form Solid sigmaaldrich.com
Purity (Assay) ≥95% (LC/MS-ELSD) sigmaaldrich.com
Solubility DMSO, Methanol, Ethanol, Water chemfaces.com
Storage Temperature -20°C sigmaaldrich.commedchemexpress.com

This compound for research purposes can be sourced from various chemical suppliers that specialize in natural products and analytical standards. The following table lists some of the key suppliers.

SupplierProduct NamePuritySource
Sigma-Aldrich This compound≥95% (LC/MS-ELSD) sigmaaldrich.com
MedChemExpress This compoundNot specified medchemexpress.com
ChemFaces (2RS)-LotaustralinHigh-purity chemfaces.com
LGC Standards (R)-LotaustralinNot specified lgcstandards.com

Q & A

Q. What are the standard methodologies for quantifying lotaustralin in plant tissues, and how can researchers validate their analytical precision?

To quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection, optimized for cyanogenic glycosides . Validation requires calibration with purified this compound standards and cross-referencing with nuclear magnetic resonance (NMR) data to confirm structural integrity. For reproducibility, triplicate sampling and spike-recovery experiments (e.g., adding known quantities to plant extracts) are critical to assess matrix effects . Additionally, adherence to protocols from peer-reviewed journals (e.g., Reviews in Analytical Chemistry) ensures methodological rigor, including proper sample preparation (freeze-drying, solvent extraction) and normalization to tissue dry weight .

Q. How does the biosynthetic pathway of this compound differ from structurally related cyanogenic glycosides like linamarin?

this compound biosynthesis shares the core pathway with linamarin, beginning with the conversion of amino acids (valine for linamarin, isoleucine for this compound) into aldoximes via cytochrome P450 enzymes (e.g., CYP79D1/D2). Divergence occurs at the nitrile-specific glycosylation step, where UDP-glucosyltransferases exhibit substrate specificity for the branched-chain intermediates . Comparative transcriptomic analysis of cassava (Manihot esculenta) or clover (Trifolium repens) tissues can identify enzyme isoforms responsible for this compound-specific glycosylation. In vitro assays with heterologously expressed enzymes (e.g., in E. coli) are recommended to validate catalytic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s spatial distribution in plant tissues across developmental stages?

Discrepancies in tissue-specific this compound levels (e.g., higher concentrations in tuber cortex vs. leaves) may arise from environmental stressors, genetic variability, or methodological differences in sampling (e.g., harvest time, tissue homogenization). To address this, a meta-analysis of published datasets (e.g., using PRISMA guidelines) should stratify results by growth conditions and analytical techniques . Controlled experiments under standardized protocols (e.g., ISO/IEC 17025) with longitudinal sampling can isolate developmental effects. Spatial metabolomics (e.g., MALDI imaging) further clarifies compartmentalization dynamics .

Q. What experimental designs are optimal for investigating this compound’s role in plant defense beyond cyanogenesis?

Beyond cyanide release, this compound derivatives (e.g., apiosides, anitriles) may act as signaling molecules or antimicrobial agents. Hypothesis-driven approaches should combine:

  • Transcriptomic profiling of plants under herbivory or pathogen challenge to identify this compound-related gene co-expression networks.
  • Metabolic flux analysis using isotopic labeling (e.g., ¹³C-isoleucine) to track precursor allocation to this compound vs. secondary metabolites.
  • Bioassays with purified compounds against model herbivores (e.g., Spodoptera frugiperda) or phytopathogens (e.g., Xanthomonas axonopodis) to assess direct toxicity .
    Triangulating these methods reduces confounding variables and strengthens causal inference .

Q. How can methodological limitations in structural elucidation of this compound derivatives be overcome?

Minor derivatives (e.g., this compound apioside 11) often evade detection due to low abundance. Advanced techniques include:

  • Two-dimensional NMR (e.g., HSQC, HMBC) for resolving glycosidic linkages in complex mixtures.
  • Ion mobility spectrometry-MS to separate isomers with identical mass-to-charge ratios.
  • Quantum mechanical calculations (e.g., DFT) to predict NMR chemical shifts and validate proposed structures . Collaborative workflows with specialized facilities (e.g., synchrotron-based spectroscopy) enhance resolution .

Data Interpretation and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., log-logistic or Weibull curves) are preferred for dose-response data, with maximum likelihood estimation to calculate EC₅₀ values. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in small-sample studies. For multi-omics integration, partial least squares-discriminant analysis (PLS-DA) identifies this compound-associated biomarkers while correcting for batch effects . Open-source tools like R/Bioconductor packages (e.g., limma, mixOmics) ensure reproducibility .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in field studies involving cyanogenic plants like cassava?

Fieldwork must comply with Nagoya Protocol guidelines for accessing genetic resources and traditional knowledge. Risk assessments for local communities (e.g., accidental cyanide exposure during sample collection) require consultation with biosafety committees. Transparent reporting in publications, including data-sharing statements (e.g., via FAIR principles), aligns with PLOS and Cochrane standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.